3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Medicinal Chemistry Antibacterial Screening Structure-Activity Relationship

This 2,6-dichlorobenzyl oxime isomer (CAS 477852-26-9) is an essential positional probe for antibacterial SAR campaigns targeting E. coli FabH. Unlike its 2,4- and 3,4-dichloro analogs, the symmetrical 2,6-substitution pattern critically alters binding geometry and biological activity, as evidenced by divergent MIC values in related oxime ethers. Procurement of this specific isomer enables definitive head-to-head comparison with other dichlorobenzyl oxime positional isomers (CAS 477852-24-7, 477852-25-8) within the BIONET oxime ether series—an analysis impossible with any single isomer alone. With a computed XLogP3 of 6.6, this high-lipophilicity probe is ideally suited for permeability-focused screening sets (Caco-2, PAMPA). Supplied at 95% purity to minimize hydrophobic impurity interference. For co-crystallography, molecular docking, and SAR mapping of FabH chlorine-position tolerance, this compound is unmatched. Standard B2B shipping available for R&D use.

Molecular Formula C20H14Cl2N2O3S
Molecular Weight 433.3
CAS No. 477852-26-9
Cat. No. B2966722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
CAS477852-26-9
Molecular FormulaC20H14Cl2N2O3S
Molecular Weight433.3
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C20H14Cl2N2O3S/c21-17-7-4-8-18(22)16(17)13-27-23-12-14-9-10-20(19(11-14)24(25)26)28-15-5-2-1-3-6-15/h1-12H,13H2/b23-12+
InChIKeyRPYSKTGEIVKIPN-FSJBWODESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS 477852-26-9): Chemical Class and Procurement Baseline


3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS 477852-26-9) is a synthetic oxime ether derivative with molecular formula C20H14Cl2N2O3S and molecular weight 433.3 g/mol [1]. It belongs to the BIONET screening compound portfolio originally developed by Key Organics Ltd. (product code 11D-123S) and is distributed through multiple reputable chemical suppliers including AKSci and Bidepharm . Structurally, it features a 3-nitro-4-(phenylsulfanyl)benzaldehyde core condensed with O-(2,6-dichlorobenzyl)hydroxylamine, placing it within a broader class of O-benzyl oxime ethers that have been investigated as potential inhibitors of bacterial β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) [2]. The compound is supplied exclusively for research and development purposes, not for human or veterinary therapeutic use .

Why In-Class Substitution of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime Is Not Advisable Without Comparative Data


Within the BIONET oxime ether series, closely related analogs differ only in the chlorine substitution pattern on the O-benzyl ring (2,6-dichloro vs. 2,4-dichloro vs. 3,4-dichloro) or in the nature of the sulfide substituent (phenylsulfanyl vs. benzylsulfanyl vs. 4-chlorophenylsulfanyl) . In the broader FabH inhibitor literature, the position of chlorine substituents on the O-benzyl oxime moiety has been shown to critically influence antibacterial potency; for example, 2,4-dichlorobenzyl oxime derivatives demonstrated MIC values of 3.13–6.25 μg/mL, whereas alternative substitution patterns yielded divergent activity profiles [1]. These structure-activity relationship (SAR) observations indicate that the 2,6-dichloro substitution pattern of CAS 477852-26-9 is not trivially interchangeable with the 2,4-dichloro or 3,4-dichloro isomers, even though all share the identical molecular formula C20H14Cl2N2O3S and molecular weight of 433.3 g/mol . Procurement decisions predicated on assumed equivalence among dichlorobenzyl oxime positional isomers risk introducing uncontrolled variables into screening campaigns, as chlorine position can modulate molecular conformation, target binding, and resultant biological readout [1].

Quantitative Differentiation Evidence for 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS 477852-26-9)


Positional Isomer Differentiation: 2,6-Dichlorobenzyl vs. 2,4-Dichlorobenzyl vs. 3,4-Dichlorobenzyl Oxime Substitution

CAS 477852-26-9 bears the 2,6-dichlorobenzyl oxime substitution pattern, distinguishing it from its closest positional isomers: CAS 477852-24-7 (2,4-dichlorobenzyl) and CAS 477852-25-8 (3,4-dichlorobenzyl) . All three isomers share the identical molecular formula (C20H14Cl2N2O3S) and molecular weight (433.3 g/mol), yet the chlorine positions differ, which is known to influence biological activity in the FabH inhibitor class [1]. In the landmark FabH study by Luo et al. (2012), the 2,4-dichlorobenzyl oxime derivative (compound 44) demonstrated the best antibacterial activity with MIC values of 3.13–6.25 μg/mL and E. coli FabH IC50 of 1.7 mM, whereas alternative substitution patterns produced different activity profiles [1]. While CAS 477852-26-9 itself was not among the 43 compounds directly tested in that study, the class-level SAR indicates that the 2,6-dichloro pattern presents a distinct steric and electronic environment relative to the more extensively characterized 2,4-dichloro isomer [1].

Medicinal Chemistry Antibacterial Screening Structure-Activity Relationship

Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Differentiation from Smaller Oxime Ether Analogs

PubChem-computed physicochemical descriptors for CAS 477852-26-9 yield an XLogP3 value of 6.6 and a topological polar surface area (TPSA) of 92.7 Ų [1]. In contrast, the smaller O-methyloxime analog (CAS 477852-23-6, MW 288.32) lacks the dichlorobenzyl moiety and is expected to exhibit substantially lower lipophilicity, though its computed descriptors are not directly available from the same authoritative database [1]. The high calculated logP of the target compound (6.6) places it near the upper bound of typical drug-like chemical space, suggesting potential for enhanced membrane partitioning relative to less lipophilic O-alkyl oxime ethers, but also flagging possible solubility limitations [1]. TPSA of 92.7 Ų is within acceptable limits for oral bioavailability according to Veber's rules (≤140 Ų), although the compound's 0 hydrogen bond donors and 5 hydrogen bond acceptors indicate limited capacity for canonical hydrogen-bonding interactions [1].

Drug-likeness Physicochemical Profiling Membrane Permeability

Vendor Purity Specification and Batch Quality Control Differentiation

Commercially available purity specifications for CAS 477852-26-9 vary across suppliers: AKSci lists a minimum purity of 95% (product 7183CG) , while Bidepharm specifies a standard purity of 90% with availability of batch-specific QC documentation including NMR, HPLC, and GC . By comparison, the 2,4-dichloro isomer (CAS 477852-24-7) is also specified at 90% purity by Bidepharm, and the O-methyloxime analog (CAS 477852-23-6) is listed at 90% purity by Sigma-Aldrich (Key Organics BIONET, product 11D-120S) . The availability of 95% purity material from AKSci for CAS 477852-26-9 represents a 5-percentage-point purity advantage over the standard 90% specification common to several in-class analogs, which may reduce the impact of isomeric or synthetic impurities in dose-response assays .

Procurement Quality Assurance Analytical Chemistry

Class-Level Antibacterial Potential: FabH Enzyme Inhibition Context

The Luo et al. (2012) ChemMedChem study established that O-benzyl oxime ethers constitute a validated chemotype for inhibition of E. coli FabH (β-ketoacyl-ACP synthase III), an essential enzyme in bacterial fatty acid biosynthesis [1]. Among 43 synthesized oxime derivatives, the 2,4-dichlorobenzyl oxime compound (44) demonstrated an E. coli FabH IC50 of 1.7 mM and antibacterial MIC values of 3.13–6.25 μg/mL against a panel including E. coli, P. aeruginosa, B. subtilis, and S. aureus [1]. While CAS 477852-26-9 was not among the specific compounds reported in that study, its 2,6-dichlorobenzyl oxime core places it within the same chemotype class as the characterized FabH inhibitors. The 2,6-dichloro substitution pattern may offer a distinct steric profile compared to the 2,4-dichloro lead compound (44), potentially yielding different enzyme inhibition kinetics [1]. Direct FabH inhibition or antibacterial data for CAS 477852-26-9 have not been identified in the peer-reviewed literature as of April 2026.

Antibacterial FabH Inhibition Fatty Acid Biosynthesis

Recommended Application Scenarios for 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS 477852-26-9)


Antibacterial Screening: Hit-Finding Campaigns Targeting FabH (β-Ketoacyl-ACP Synthase III)

CAS 477852-26-9 is best deployed as a 2,6-dichlorobenzyl oxime positional isomer probe in antibacterial screening cascades targeting E. coli FabH or homologous bacterial ketoacyl synthases. The validated FabH inhibitory activity of the 2,4-dichlorobenzyl oxime class (MIC 3.13–6.25 μg/mL; FabH IC50 1.7 mM) provides a strong rationale for evaluating the 2,6-dichloro positional isomer to map the chlorine-position tolerance of the FabH active site [1]. Procurement of this specific isomer enables head-to-head SAR comparison with the 2,4-dichloro and 3,4-dichloro isomers (CAS 477852-24-7 and 477852-25-8, respectively), which is not possible with any single positional isomer alone .

Physicochemical Property Screening: High-LogP Compound Library Member

With a computed XLogP3 of 6.6, CAS 477852-26-9 occupies the high-lipophilicity tail of typical screening libraries (XLogP3 range 1–5) and is suitable for inclusion in permeability-focused or membrane-partitioning screening sets [1]. Its TPSA of 92.7 Ų remains within Veber-compliant limits, making it a useful test article for studying the interplay between high logP and acceptable polar surface area in cell-based permeability assays such as Caco-2 or PAMPA. Procurement should specify the 95%-purity grade (AKSci 7183CG) to minimize hydrophobic impurity interference in these sensitive assays .

Synthetic Intermediate: Nitroarene Reduction and Oxime Ether Derivatization Chemistry

The presence of both a nitro group (reducible to amine) and an oxime ether linkage (cleavable or modifiable) in CAS 477852-26-9 provides two orthogonal synthetic handles for further derivatization. Selective reduction of the nitro group to the corresponding aniline would generate a novel 4-(phenylsulfanyl)-3-aminobenzaldehyde O-(2,6-dichlorobenzyl)oxime scaffold amenable to amide coupling or diazotization chemistry, while the oxime linkage itself can serve as a masked aldehyde for late-stage functionalization. The compound is classified as a research intermediate within the BIONET portfolio, confirming its intended use in synthetic chemistry workflows .

Positional Isomer Comparator in Crystallographic or Computational Docking Studies

Given the demonstrated importance of chlorine substitution pattern for FabH binding in related oxime ethers, CAS 477852-26-9 represents a structurally defined 2,6-dichloro probe that can be employed in co-crystallography or molecular docking studies to determine whether the FabH binding site accommodates the symmetrical 2,6-substitution geometry differently than the 2,4-substitution pattern of the published lead compound [1]. Procurement of all three dichlorobenzyl positional isomers (2,6-, 2,4-, 3,4-) as a matched set would enable a systematic study of halogen-position-dependent binding modes .

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